Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate
Overview
Description
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a pyridine moiety and a methyl ester group
Mechanism of Action
Target of Action
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate, also known as methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate, is a pyrazole derivative . Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative effects Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazole compounds are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative effects .
Action Environment
The structure and reactivity of pyrazole compounds can be influenced by factors such as solvent .
Biochemical Analysis
Biochemical Properties
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes, such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These interactions can modulate cellular signaling pathways and affect various physiological processes.
Cellular Effects
This compound has been found to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazole derivatives can exhibit antiproliferative and cytotoxic activities against cancer cell lines, such as HeLa and MCF-7 cells . These effects are mediated through the modulation of cell cycle progression, apoptosis induction, and alterations in gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. This compound can bind to target enzymes, leading to their inhibition or activation. For example, pyrazole derivatives have been reported to inhibit CDKs and PDEs, resulting in the disruption of cell cycle progression and cellular signaling pathways . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit time-dependent effects on cell viability, proliferation, and apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that pyrazole derivatives can exhibit dose-dependent effects on various physiological processes, including enzyme inhibition, cell proliferation, and apoptosis . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Pyrazole derivatives can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . The distribution of this compound within different cellular compartments can influence its efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can impact its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or photophysical properties
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-Pyridinyl)pyrazole-4-carboxylate
- Ethyl 5-(4-Pyridinyl)pyrazole-3-carboxylate
- Methyl 5-(3-Pyridinyl)pyrazole-3-carboxylate
Uniqueness
Methyl 5-(4-Pyridinyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-pyridin-4-yl-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRBKBKWRUXTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235724 | |
Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144252-20-0 | |
Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144252-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(4-pyridinyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901235724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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